molecular formula C14H20BNO3 B14764867 Phenylacetonitrile-4-boronic acid pinacol ester

Phenylacetonitrile-4-boronic acid pinacol ester

Cat. No.: B14764867
M. Wt: 261.13 g/mol
InChI Key: FGNINCLMLTWNKU-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)benzeneboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility, making it a valuable building block in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethyl)benzeneboronic acid pinacol ester typically involves the reaction of 4-(Cyanomethyl)benzeneboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of 4-(Cyanomethyl)benzeneboronic acid pinacol ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)benzeneboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for the reduction of the nitrile group.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: 4-(Cyanomethyl)benzeneboronic acid

    Reduction: 4-(Aminomethyl)benzeneboronic acid pinacol ester

    Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction

Scientific Research Applications

4-(Cyanomethyl)benzeneboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)benzeneboronic acid pinacol ester primarily involves its ability to form stable boronate esters with diols and other nucleophiles. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the boronic ester undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The nitrile group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyanomethyl)benzeneboronic acid pinacol ester is unique due to the presence of both the boronic ester and nitrile functional groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these functional groups.

Properties

Molecular Formula

C14H20BNO3

Molecular Weight

261.13 g/mol

IUPAC Name

[4-(cyanomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C14H20BNO3/c1-13(2,17)14(3,4)19-15(18)12-7-5-11(6-8-12)9-10-16/h5-8,17-18H,9H2,1-4H3

InChI Key

FGNINCLMLTWNKU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CC#N)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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